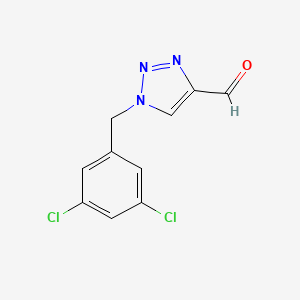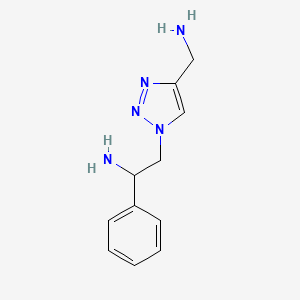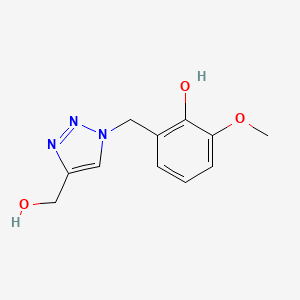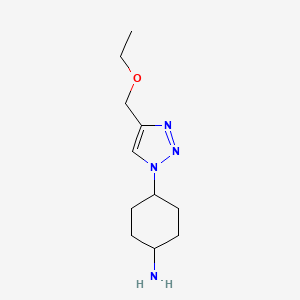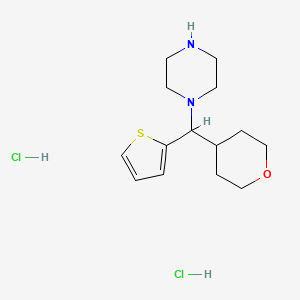
1-((4-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The InChI code for this compound is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Physical And Chemical Properties Analysis
This compound is a white powder. It has a molecular weight of 334.1 g/mol. The compound should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in the construction of small molecules that can interact with biological targets. For instance, it can be used to synthesize ligands for receptors or enzymes involved in disease pathways .
Drug Discovery
In drug discovery, the compound’s unique scaffold is beneficial for creating novel therapeutic agents. Its pyrrolidine ring, in particular, is a common motif in many drugs and can impart desirable pharmacokinetic properties .
Material Science
The bromine and sulfur atoms present in the compound make it suitable for use in material science research. It can be utilized in the development of new polymers or coatings that require these elements for their functional properties .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to introduce the thiophene moiety into larger molecules. Thiophene derivatives are known for their conductive properties, making them useful in the creation of electronic materials .
Pharmacological Research
The compound has potential applications in pharmacological research, particularly in the study of central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for the development of CNS-active agents .
Quantum Chemical Calculations
Researchers can use this compound to perform quantum chemical calculations to predict its behavior and interactions at the molecular level. This is crucial for understanding its properties and potential as a drug active substance .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in various assays and chemical analyses. Its well-defined structure and properties allow for accurate calibration and measurement .
Biological Studies
Finally, the compound’s role in biological studies cannot be overlooked. It can be used to probe the function of thiophene-containing enzymes or receptors, helping to elucidate their role in biological systems .
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds , and this compound could be a starting point for the design of new drugs with different biological profiles.
Propiedades
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-7-3-9(13-6-7)5-12-2-1-8(11)4-12;;/h3,6,8H,1-2,4-5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJARQTHWUAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CS2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





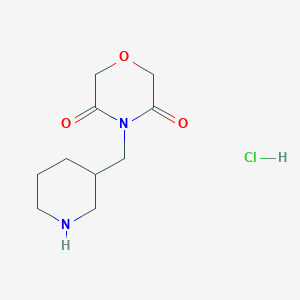
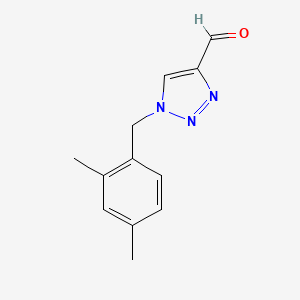
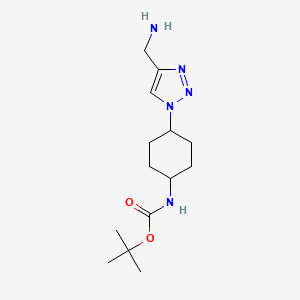
![[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1480630.png)


